molecular formula C12H15BrN2O B14916540 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide

2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide

Cat. No.: B14916540
M. Wt: 283.16 g/mol
InChI Key: WWJLYWCDWJXGLD-UHFFFAOYSA-N
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Description

2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide is an organic compound that features a brominated aromatic ring and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with cyclopropylamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The bromination step is carefully controlled to minimize side reactions and maximize the selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Bromo-4-methylphenyl)amino)-N-cyclopropylacetamide is unique due to its combination of a brominated aromatic ring and a cyclopropylacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

2-(2-bromo-4-methylanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C12H15BrN2O/c1-8-2-5-11(10(13)6-8)14-7-12(16)15-9-3-4-9/h2,5-6,9,14H,3-4,7H2,1H3,(H,15,16)

InChI Key

WWJLYWCDWJXGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC2CC2)Br

Origin of Product

United States

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